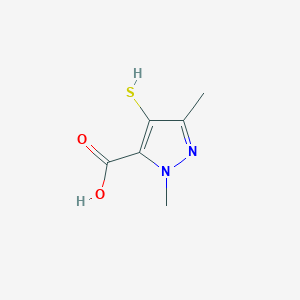

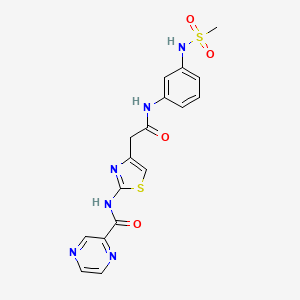

2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid (DMSP) is a heterocyclic organic compound with the chemical formula C7H10N2O2S. It is a pyrazole derivative that has been widely studied for its potential applications in scientific research. DMSP is known for its ability to selectively inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which plays a critical role in the synthesis of nucleotides and DNA.

Applications De Recherche Scientifique

Synthesis and Molecular Interactions

Azide Ring-Opening and Tele-Substitutions : A study detailed the reaction of 5-chloro-1-methylpyrazole-4-carboxaldehydes with sodium azide, leading to the production of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This research underscores the chemical's versatility in organic synthesis, particularly in creating azidomethyl and cyanopyrazole compounds (Becher et al., 1992).

Ternary Multicomponent Crystals : Another study synthesized new ternary crystalline molecular complexes using charge-transfer interactions and hydrogen-bonding, demonstrating the compound's role in forming complex molecular architectures. This has implications for studying proton transfer and designing new materials (Seaton et al., 2013).

Cocrystallization with N-Donor Type Compounds : Research on cocrystallization with 5-sulfosalicylic acid highlighted the impact of hydrogen-bonding on supramolecular architectures. This work is significant for crystal engineering and host-guest chemistry, illustrating the compound's utility in creating diverse molecular structures (Wang et al., 2011).

Potential Biological Applications

Protein Sulfenation as a Redox Sensor : A study introduced a novel biotinylated derivative of dimedone to study sulfenation in proteins, a process critical for understanding oxidative stress and protein regulation. This research opens avenues for exploring redox biology and the role of sulfur-containing compounds in cellular processes (Charles et al., 2007).

Inhibitive Action Towards Corrosion : The inhibitory effect of bipyrazole compounds on iron corrosion in acidic media was studied, highlighting potential applications in material science and corrosion inhibition. This demonstrates the compound's utility beyond biological or chemical synthesis applications, extending into industrial applications (Chetouani et al., 2005).

Propriétés

IUPAC Name |

2,5-dimethyl-4-sulfanylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-5(11)4(6(9)10)8(2)7-3/h11H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPKZGMRLMPTEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2657886.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2657888.png)

![4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2657892.png)

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline](/img/structure/B2657899.png)

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2657900.png)

![6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657903.png)